1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
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Overview
Description
1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups. This compound is part of a broader class of chemical substances that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The bromination step is usually carried out using bromine in the presence of a suitable catalyst, while the sulfonamide group is introduced using methanesulfonyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the bromine and sulfonamide groups.
Substitution: Substitution reactions can introduce new substituents at the bromine or other reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the interactions of sulfonamide groups with biological targets.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and sulfonamide groups play a crucial role in these interactions, which can lead to various biological responses.
Comparison with Similar Compounds
1-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
1-iodo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
1-bromo-N-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
This comprehensive overview provides a detailed understanding of 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4S/c15-8-22(19,20)17-9-5-6-12-10(7-9)14(18)16-11-3-1-2-4-13(11)21-12/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBMCEGJGXZPKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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